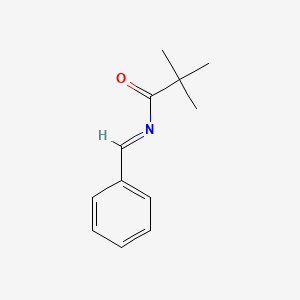
Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-, also known as Pivalanilide, is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.2429 g/mol . This compound is characterized by its amide functional group and a phenylmethylene substituent, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- can be synthesized through the reaction of pivaloyl chloride with benzylamine . The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Pivaloyl chloride+Benzylamine→Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenylmethylene group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: This compound has a similar structure but with a methyl group on the phenyl ring.
Propanamide, 2,2-dimethyl-N-phenyl-: This compound lacks the phenylmethylene substituent.
Uniqueness
Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
213595-49-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-benzylidene-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
STVYEJDQWDWRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















